molecular formula C17H19F2N5O3S B10959467 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10959467
M. Wt: 411.4 g/mol
InChI Key: XJXBWTQEURXPCL-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.

    Synthesis of the oxadiazole ring: This can be done by cyclization of a hydrazide with a carboxylic acid derivative.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its structural features, which confer specific reactivity and biological activity

Properties

Molecular Formula

C17H19F2N5O3S

Molecular Weight

411.4 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H19F2N5O3S/c1-3-9-23(28(25,26)14-10-24(17(18)19)22-12(14)2)11-15-20-21-16(27-15)13-7-5-4-6-8-13/h4-8,10,17H,3,9,11H2,1-2H3

InChI Key

XJXBWTQEURXPCL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3C)C(F)F

Origin of Product

United States

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